

AF430 Maleimide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF430 maleimide

Cat. No.: B15340685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent probe that has become an invaluable tool in a wide range of research applications. This guide provides an in-depth overview of its properties, common uses, and detailed protocols to facilitate its effective implementation in the laboratory.

Core Principles and Applications

AF430 is a hydrophilic, coumarin-based dye with a bright green-yellow fluorescence.^{[1][2][3]} The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins.^{[4][5][6]} This high selectivity makes **AF430 maleimide** an excellent choice for targeted protein labeling.^[7] The reaction, a Michael addition, forms a stable thioether bond.^[8]

The primary applications of **AF430 maleimide** in research include:

- **Protein Labeling:** Covalently attaching a fluorescent tag to proteins for visualization and tracking in various experimental setups.^{[4][7]}
- **Flow Cytometry:** Labeling cell surface proteins to identify and quantify specific cell populations.^{[1][2][9]}
- **Fluorescence Microscopy:** Visualizing the localization and dynamics of proteins within cells and tissues.

- Förster Resonance Energy Transfer (FRET): Serving as a potential FRET donor or acceptor to study protein-protein interactions and conformational changes.[5]
- Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of maleimide conjugation are central to the development of ADCs, where a cytotoxic drug is linked to an antibody.[8][10]

Quantitative Data

The photophysical and chemical properties of **AF430 maleimide** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	430 nm	[1]
Emission Maximum (λ_{em})	542 nm	[1]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.23	[1]
Molecular Weight	726.8 g/mol	[1]
Solubility	Water, DMF, DMSO	[1]
Reactive Group	Maleimide	[1][11]
Target Functional Group	Sulfhydryl (Thiol)	[1][11]

Experimental Protocols

General Protein Labeling with AF430 Maleimide

This protocol provides a general procedure for labeling a protein with **AF430 maleimide**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should not contain thiols.
- **AF430 maleimide**
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP or DTT)
- Degassed buffer
- Purification column (e.g., gel filtration or dialysis equipment)

Procedure:

- Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[\[6\]](#)
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.
 - Add a 10-100 fold molar excess of TCEP to the protein solution.[\[6\]](#)
 - Incubate for 20-30 minutes at room temperature.[\[6\]](#)
 - If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.
- Dye Preparation: Prepare a 10 mM stock solution of **AF430 maleimide** in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **AF430 maleimide** solution to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

- Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or a similar method.[\[6\]](#)
- Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.

Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Linker

This protocol outlines the steps for conjugating a drug to an antibody using a maleimide-containing linker. This is a representative workflow relevant to drug development professionals.

Materials:

- Antibody (e.g., IgG) at a concentration of ~10 mg/mL
- Reducing agent (e.g., DTT)
- Maleimide-activated drug linker
- Reaction buffer (e.g., PBS with 1 mM DTPA)
- Quenching reagent (e.g., cysteine)
- Purification system (e.g., centrifugal ultrafiltration, Sephadex G-25 column)

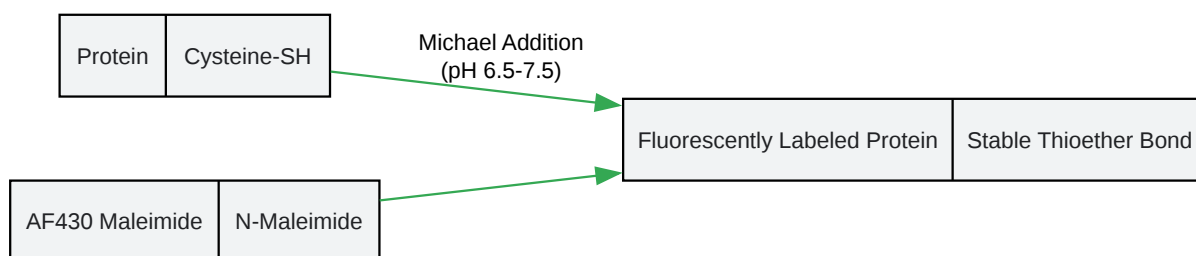
Procedure:

- Antibody Reduction:
 - To 4.8 mL of antibody (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 µL of 100 mM DTT.
 - Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
 - Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.

- Drug-Linker Conjugation:
 - Adjust the reduced antibody concentration to 2.5 mg/mL with cold PBS/DTPA buffer.
 - Prepare the maleimide-activated drug-linker by diluting a DMSO stock solution to the desired concentration. The final reaction mixture should be approximately 20% organic and 80% aqueous.
 - Add the drug-linker solution to the cold-reduced antibody solution at a calculated molar ratio (e.g., 9.5 moles of drug-linker per mole of antibody).
 - Incubate the reaction on ice for 1 hour.
- Quenching:
 - Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction and cap any unreacted maleimide groups.
- Purification:
 - Concentrate the reaction mixture using centrifugal ultrafiltration.
 - Purify the ADC by eluting through a Sephadex G-25 column equilibrated in PBS to remove unconjugated drug-linker and other small molecules.

Visualizations

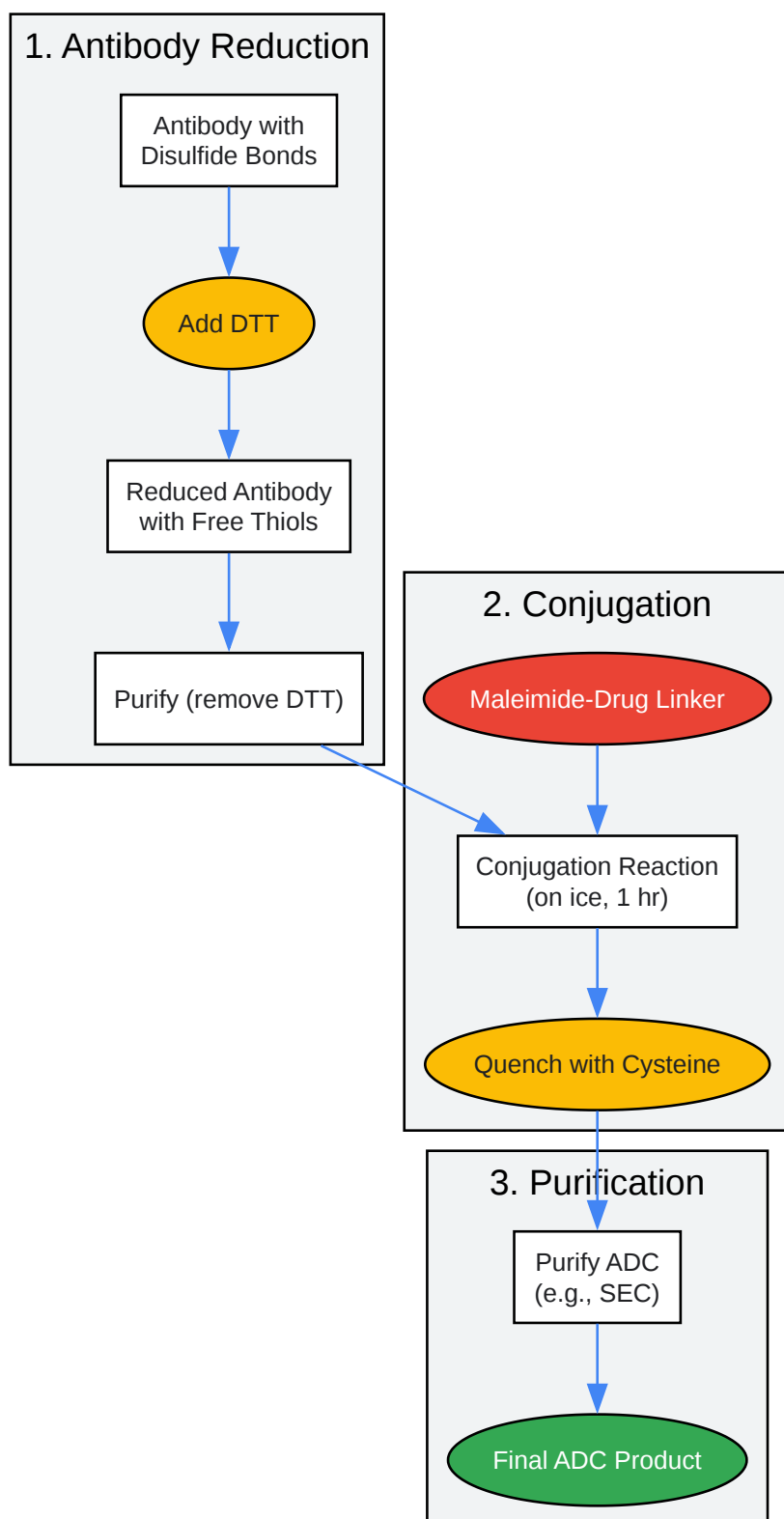
Logical Relationship: Thiol-Maleimide Reaction



[Click to download full resolution via product page](#)

Caption: Covalent bond formation between a protein's thiol group and **AF430 maleimide**.

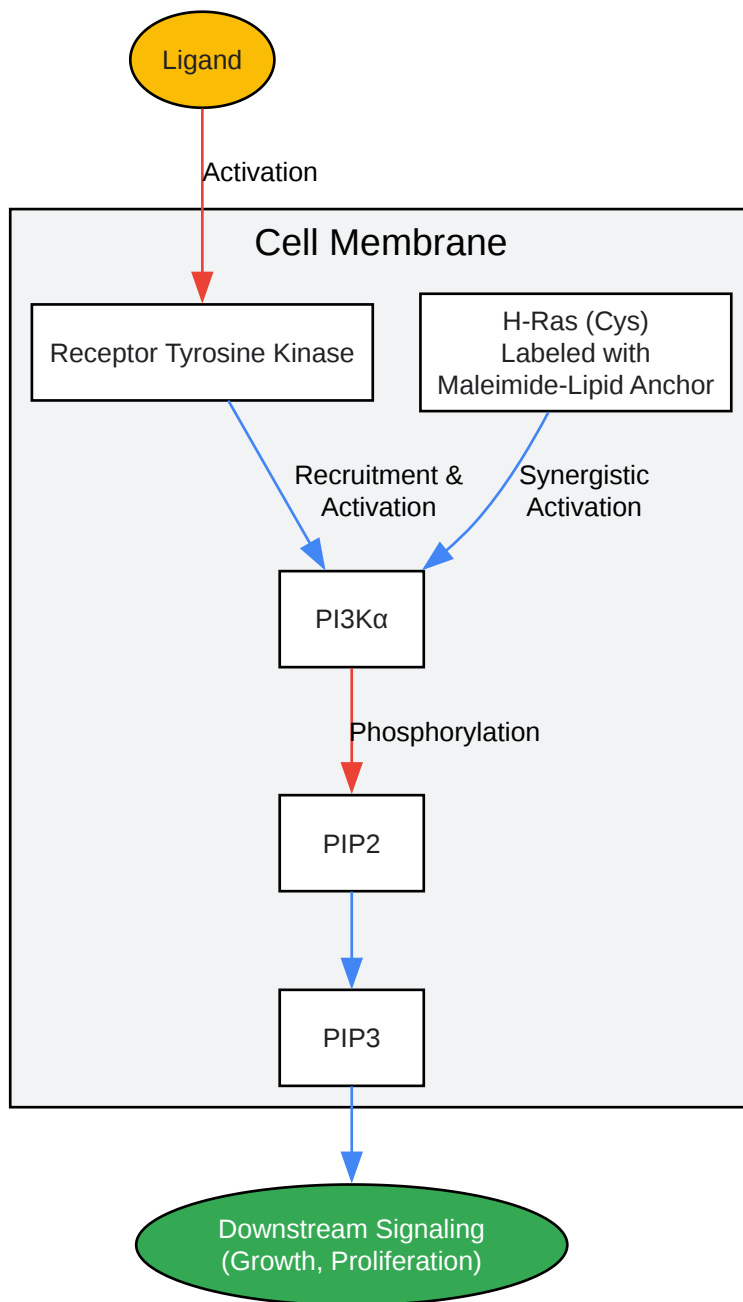
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway: Probing Membrane-Associated Proteins



[Click to download full resolution via product page](#)

Caption: Use of a maleimide anchor to study synergistic activation of PI3K α signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Single-Molecule Study Reveals How Receptor and Ras Synergistically Activate PI3K α and PIP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Integrating single-molecule FRET and biomolecular simulations to study diverse interactions between nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of dual intracellular signaling pathways activated by the melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AF430 Maleimide: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15340685#what-is-af430-maleimide-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com